molecular formula C17H23NO4 B13684955 Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate

Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate

Cat. No.: B13684955
M. Wt: 305.4 g/mol
InChI Key: YGYHISBVGXXONA-UHFFFAOYSA-N
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Description

Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a carbobenzyloxy (Cbz) protected amino group and a cyclopropyl moiety, which imparts unique chemical properties. It is often used in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(1-methylcyclopropyl)propanoic acid and ethyl chloroformate.

    Protection of Amino Group: The amino group is protected using carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine.

    Esterification: The protected amino acid is then esterified using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used for hydrolysis.

    Deprotection: Hydrogen gas and Pd/C catalyst are used for deprotection.

    Substitution: Various nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amino acid.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The presence of the Cbz protecting group and the cyclopropyl moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (S)-2-(Cbz-amino)-3-(1-methylcyclopropyl)propanoate can be compared with other similar compounds such as:

    Ethyl (S)-2-(Cbz-amino)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl (S)-2-(Boc-amino)-3-(1-methylcyclopropyl)propanoate: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    Ethyl (S)-2-(Cbz-amino)-3-(cyclopropyl)propanoate: Similar structure but without the methyl group on the cyclopropyl ring.

These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)

InChI Key

YGYHISBVGXXONA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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